4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde
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Overview
Description
4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde is a complex organic compound characterized by its bromophenyl group and oxadiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method includes the reaction of 2-bromobenzaldehyde with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the oxadiazole core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of appropriate catalysts and reaction conditions to optimize yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromophenyl group makes it a valuable building block for creating diverse chemical libraries.
Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine its efficacy in treating various diseases, including infections and cancer.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which 4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the oxadiazole ring can participate in hydrogen bonding and pi-pi interactions. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
4-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde
4-[[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde
4-[[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde
Uniqueness: 4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde stands out due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, methyl, and nitro analogs.
This comprehensive overview highlights the importance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O3/c17-14-4-2-1-3-13(14)16-19-18-15(22-16)10-21-12-7-5-11(9-20)6-8-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDGFXRPVVEBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=C(C=C3)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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